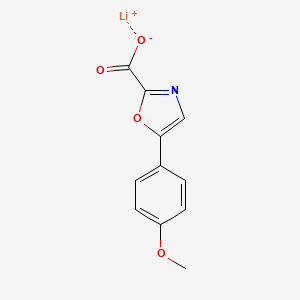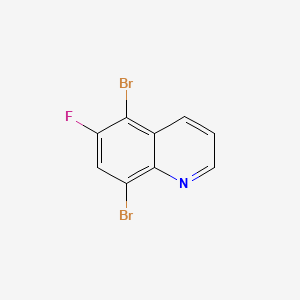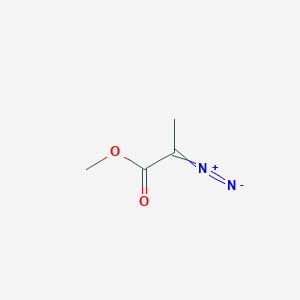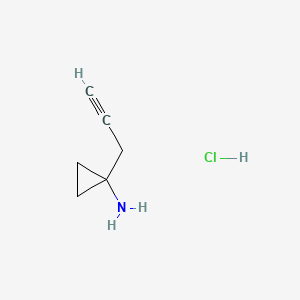
Lithium(1+)5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a lithium ion, a methoxyphenyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 4-methoxyphenylacetic acid with an amide or nitrile under acidic or basic conditions. The resulting oxazole derivative is then treated with lithium hydroxide or lithium carbonate to introduce the lithium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole-2-carboxylate
- 5-(4-Methoxyphenyl)-1H-imidazole-2-carboxylate
- 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Lithium(1+) 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H8LiNO4 |
|---|---|
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
lithium;5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H9NO4.Li/c1-15-8-4-2-7(3-5-8)9-6-12-10(16-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
KDAVIRNBBTUROT-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)




![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)

![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
